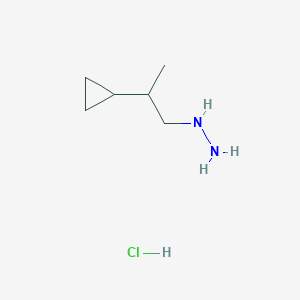

2-Cyclopropylpropylhydrazine;hydrochloride

Beschreibung

Contextualization of Hydrazine (B178648) Chemistry in Synthetic Transformations

Hydrazines, characterized by a nitrogen-nitrogen single bond, are a versatile class of compounds that serve as key intermediates and reagents in organic synthesis. wikipedia.org Their derivatives, including hydrazones and hydrazides, are extensively used in the construction of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. naturalspublishing.comnih.gov The nucleophilic nature of the nitrogen atoms in hydrazines allows them to readily react with electrophiles, making them valuable precursors for a multitude of chemical transformations. naturalspublishing.com The reactivity of substituted hydrazines can be fine-tuned by the nature of the substituents, influencing their basicity, nucleophilicity, and redox properties.

The Role of Cyclopropyl (B3062369) Moieties in Modulating Chemical Reactivity and Stereochemistry

The cyclopropyl group, a three-membered carbocyclic ring, is more than just a simple cycloalkane. Its strained ring structure, with C-C-C bond angles of 60°, results in unique electronic properties. fiveable.mewikipedia.org The C-C bonds of a cyclopropane (B1198618) ring possess significant p-character, allowing them to interact with adjacent π-systems and cationic centers, a behavior that is often compared to that of a carbon-carbon double bond. wikipedia.orgstackexchange.com This electronic feature can stabilize adjacent carbocations and influence the reactivity of neighboring functional groups. wikipedia.orgacs.org From a stereochemical perspective, the rigidity of the cyclopropyl ring can impart a high degree of conformational constraint on a molecule, which is a valuable tool in asymmetric synthesis and drug design. nih.gov The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates. nih.gov

Overview of N-N Bond Reactivity in Organic Synthesis

The nitrogen-nitrogen single bond is a key functional group with distinctive chemical reactivity. aithor.com While it is the defining feature of hydrazines, it is also a relatively weak bond, making it susceptible to cleavage under various reaction conditions. This susceptibility can be exploited in synthesis for the formation of new bonds. researchgate.net The reactivity of the N-N bond is central to many important transformations, including the Wolff-Kishner reduction and the synthesis of various nitrogen-containing heterocycles. rsc.orgnih.gov The development of new methods for the selective formation and cleavage of N-N bonds remains an active area of research in organic chemistry. researchgate.netrsc.org

Significance of Novel Hydrazine Derivatives for Advanced Organic Synthesis Methodologies

The synthesis of novel hydrazine derivatives is crucial for expanding the toolbox of organic chemists. organic-chemistry.orgnih.gov By introducing diverse substituents, chemists can create reagents with tailored reactivity, selectivity, and physical properties. researchgate.netmdpi.com These new derivatives can enable the development of more efficient and selective synthetic methods for the construction of complex molecules. nih.govrsc.org For instance, chiral hydrazine derivatives are instrumental in asymmetric synthesis, allowing for the stereoselective formation of new chiral centers. The ongoing exploration of new hydrazine structures is therefore essential for pushing the boundaries of what is possible in organic synthesis.

Eigenschaften

IUPAC Name |

2-cyclopropylpropylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-5(4-8-7)6-2-3-6;/h5-6,8H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRDJXDIEXRDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)C1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylpropylhydrazine;hydrochloride and Its Precursors

Retrosynthetic Analysis of the 2-Cyclopropylpropylhydrazine Scaffold

A retrosynthetic analysis of the 2-Cyclopropylpropylhydrazine scaffold reveals several potential disconnection points, leading to logical and feasible synthetic pathways. The primary disconnections involve the carbon-nitrogen (C-N) bond and the nitrogen-nitrogen (N-N) bond.

C-N Bond Disconnection: This is the most common approach, which severs the bond between the cyclopropylpropyl group and the hydrazine (B178648) moiety. This leads to two potential sets of synthons: a 2-cyclopropylpropyl electrophile and a hydrazine nucleophile, or a 2-cyclopropylpropyl carbonyl compound and hydrazine for reductive amination.

Route A: Direct Alkylation: This approach considers a 2-cyclopropylpropyl halide (e.g., bromide or iodide) as the electrophile and hydrazine as the nucleophile.

Route B: Reductive Amination: This pathway involves the disconnection to 2-cyclopropylpropanal or 2-cyclopropylpropanone and hydrazine.

N-N Bond Disconnection: While less common for this type of target molecule, a disconnection of the N-N bond could theoretically lead to a 2-cyclopropylpropylamine and an aminating agent. However, methods for the direct amination of primary amines to form hydrazines are often complex and less efficient than building the hydrazine from other precursors.

A more practical approach involving the N-N bond formation is through the reduction of a suitable precursor where the nitrogen-nitrogen bond is already present in a different oxidation state, such as in an N-nitroso or azo compound.

Alkylation Strategies for Hydrazine Derivatives

Alkylation of hydrazine is a direct method for the synthesis of substituted hydrazines. However, controlling the degree of alkylation can be challenging due to the presence of two nucleophilic nitrogen atoms in hydrazine, which can lead to overalkylation.

Direct Alkylation of Hydrazine with Cyclopropylpropyl Halides

Direct alkylation of hydrazine with a suitable 2-cyclopropylpropyl halide, such as 1-bromo-2-cyclopropylpropane, offers a straightforward route to the target molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

Reaction Scheme:

However, a significant challenge in this approach is the potential for overalkylation, leading to the formation of 1,2-bis(2-cyclopropylpropyl)hydrazine and other polysubstituted products. To mitigate this, a large excess of hydrazine is often employed to favor mono-alkylation. The choice of solvent and reaction temperature also plays a crucial role in controlling the selectivity of the reaction.

| Parameter | Condition | Rationale |

| Hydrazine | Large excess | Increases the probability of the electrophile reacting with an unalkylated hydrazine molecule. |

| Temperature | Low to moderate | Helps to control the rate of reaction and minimize side reactions. |

| Solvent | Polar aprotic (e.g., THF, DMF) | Solubilizes the reactants and facilitates the SN2 reaction. |

Reductive Amination Routes to Substituted Hydrazines

Reductive amination provides a valuable alternative to direct alkylation and often offers better control over the substitution pattern. This method involves the reaction of a carbonyl compound, in this case, 2-cyclopropylpropanal, with hydrazine to form a hydrazone intermediate, which is then reduced in situ to the desired hydrazine.

Reaction Scheme:

A variety of reducing agents can be employed for the reduction of the hydrazone intermediate. Mild reducing agents are preferred to avoid the cleavage of the N-N bond.

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH3CN) | A mild and selective reducing agent, effective under weakly acidic conditions that favor hydrazone formation. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Another mild and effective reducing agent for reductive aminations. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Can be used, but reaction conditions must be carefully controlled to prevent over-reduction and N-N bond cleavage. |

Recent advancements in biocatalysis have also demonstrated the use of imine reductases (IREDs) for the reductive amination of carbonyls with hydrazines, offering a potentially more selective and environmentally friendly approach. nih.gov

Functional Group Interconversions Leading to the Hydrazine Moiety

An alternative strategy for the synthesis of 2-Cyclopropylpropylhydrazine involves the formation of a precursor containing the 2-cyclopropylpropyl scaffold, followed by a functional group interconversion to introduce the hydrazine moiety.

Reduction of N-N Double Bonds

This approach would involve the synthesis of a precursor with a nitrogen-nitrogen double bond, such as a hydrazone, which is then reduced to the corresponding hydrazine. While this is the second step in the reductive amination pathway, it can also be a standalone strategy if a suitable hydrazone precursor is synthesized through other means.

Conversion of Nitro Compounds to Hydrazines

The synthesis of hydrazines from nitro compounds is a well-established, albeit multi-step, process. This route would begin with a suitable nitro-containing precursor, such as 1-nitro-2-cyclopropylpropane. The nitro group can be reduced to an amino group, which can then be converted to a hydrazine.

A more direct, though less common, route involves the partial reduction of the nitro compound. However, controlling the reduction to yield the hydrazine selectively can be challenging, as the reaction often proceeds to the corresponding amine.

A plausible synthetic sequence could involve:

Synthesis of the Nitro Precursor: For instance, the reaction of a suitable alkyl halide with sodium nitrite.

Reduction to the Amine: The nitro group is reduced to a primary amine using a variety of reducing agents, such as catalytic hydrogenation (H2/Pd-C) or metal hydrides (e.g., LiAlH4).

Conversion of the Amine to a Hydrazine: This is a non-trivial step. One conceptual approach involves the nitrosation of the corresponding secondary amine followed by reduction. For a primary amine, a more complex multi-step sequence would be necessary.

A more direct conversion of a related precursor involves the reduction of an N-nitroso compound. For example, if 2-cyclopropylpropylamine were synthesized, it could be nitrosated to form N-nitroso-2-cyclopropylpropylamine. Subsequent reduction of the N-nitroso group, for instance with zinc dust in acetic acid or with LiAlH4, would yield the desired hydrazine.

Stereochemical Control in the Synthesis of Cyclopropyl-Substituted Hydrazines

The creation of stereocenters in molecules containing a cyclopropyl (B3062369) moiety is a focal point in modern organic synthesis due to the prevalence of such structures in biologically active compounds. nih.govrochester.edu The synthesis of enantiomerically pure cyclopropyl-substituted hydrazines can be approached by either introducing the hydrazine functionality to a chiral cyclopropyl precursor or by stereoselectively forming the hydrazine from a prochiral starting material containing a cyclopropyl group.

Diastereoselective and enantioselective methods are paramount for accessing specific stereoisomers of 2-cyclopropylpropylhydrazine. These approaches include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chiral Auxiliary-Mediated Synthesis:

A common strategy for diastereoselective synthesis involves the use of a chiral auxiliary. This approach is exemplified in the synthesis of chiral 1-cyclopropylethyl-1-amines, which are valuable precursors. For instance, (S)-(-)-α-phenylethylamine can be used as a chiral auxiliary in the reductive amination of cyclopropyl methyl ketone. This method provides a scalable route to non-racemic 1-cyclopropyl alkyl-1-amines. google.com The chiral auxiliary directs the stereochemical outcome of the reaction, and its subsequent removal yields the desired enantiomerically enriched amine. wikipedia.orgsigmaaldrich.com This amine can then be converted to the corresponding hydrazine.

Asymmetric Catalysis:

Asymmetric hydrogenation of prochiral ketones or imines is a powerful tool for establishing stereocenters. Ruthenium complexes with chiral diphosphine and diamine ligands are highly effective for the enantioselective hydrogenation of various ketones, including those with cyclopropyl groups. datapdf.comnih.govresearchgate.net For the synthesis of 2-cyclopropylpropylhydrazine, a precursor such as cyclopropyl propyl ketone could be subjected to asymmetric hydrogenation to yield the corresponding chiral alcohol with high enantiomeric excess. This alcohol can then be converted to the hydrazine.

Similarly, the asymmetric hydrogenation of hydrazones offers a direct route to chiral hydrazines. Nickel- and cobalt-catalyzed asymmetric hydrogenation of N-acyl hydrazones has been shown to produce chiral cyclic hydrazines in high yields and excellent enantioselectivities. researchgate.net This methodology could potentially be adapted for the synthesis of acyclic chiral cyclopropyl-substituted hydrazines.

The following table summarizes selected asymmetric hydrogenation methods applicable to the synthesis of chiral precursors for cyclopropyl-substituted hydrazines.

Interactive Data Table: Asymmetric Hydrogenation of Ketones

| Catalyst Precursor | Chiral Ligands | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| RuCl₂(phosphine)₂(1,2-diamine) | XylBINAP, DPEN | Aromatic Ketones | Chiral Secondary Alcohol | Up to 99% | datapdf.com |

| η⁶-arene/TsDPEN–Ru | TsDPEN | Aromatic Ketones | Chiral Secondary Alcohol | Up to 99% | nih.gov |

| Ni-(S,S)-Ph-BPE complex | (S,S)-Ph-BPE | Cyclic N-acyl hydrazones | Chiral Cyclic Hydrazine | Up to >99% | researchgate.net |

| MsDPEN–Cp*Ir | MsDPEN | Aromatic Heterocyclic Ketones | Chiral Secondary Alcohol | Nearly perfect | nih.gov |

Enzymatic and Chemoenzymatic Methods:

Biocatalysis offers highly selective methods for the synthesis of chiral compounds. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze highly diastereo- and enantioselective cyclopropanation reactions to produce chiral cyclopropyl ketones. rochester.edu These ketones are versatile intermediates that can be converted to the corresponding amines and subsequently to hydrazines. This chemoenzymatic strategy allows for the creation of libraries of chiral cyclopropane (B1198618) building blocks. rochester.edu

Furthermore, imine reductases (IREDs) have been employed for the reductive amination of carbonyl compounds with hydrazines to produce substituted hydrazines. d-nb.infonih.govnih.gov The use of chiral IREDs could enable the enantioselective synthesis of cyclopropyl-substituted hydrazines from prochiral ketones.

The stereochemistry of the cyclopropyl ring and its substituents plays a crucial role in directing the stereochemical outcome of subsequent synthetic transformations. The rigid, three-dimensional structure of the cyclopropane ring can create significant steric hindrance, influencing the facial selectivity of reactions at adjacent centers.

In the synthesis of polysubstituted cyclopropanes, the existing stereocenters on the ring dictate the approach of reagents. For example, in additions to cyclopropenes, the facial selectivity of the addition is controlled by the stereochemistry of the substituents on the cyclopropene (B1174273) ring. mdpi.com This principle can be extended to the synthesis of 2-cyclopropylpropylhydrazine, where the stereochemistry of a chiral cyclopropyl-containing precursor would influence the stereochemical outcome of the introduction of the hydrazine moiety or the modification of the propyl side chain.

For instance, if a chiral cyclopropyl ketone is used as a precursor, the cyclopropyl group can direct the stereoselective reduction of the ketone or the stereoselective addition of a nucleophile. The steric bulk of the cyclopropyl group relative to other substituents will determine the preferred trajectory of the incoming reagent, leading to a specific diastereomer. rijournals.com This diastereoselective control is essential for the synthesis of a single stereoisomer of 2-cyclopropylpropylhydrazine.

The following table lists the chemical compounds mentioned in this article.

Reactivity and Reaction Mechanisms of 2 Cyclopropylpropylhydrazine;hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The nitrogen atoms of the hydrazine group in 2-Cyclopropylpropylhydrazine;hydrochloride are nucleophilic due to the presence of lone pairs of electrons. The terminal nitrogen (NH2) is generally more sterically accessible and thus often the primary site of nucleophilic attack. The internal nitrogen (NH) is also nucleophilic, but its reactivity can be tempered by the steric bulk of the adjacent 2-cyclopropylpropyl group.

Reactions with Carbonyl Compounds: Hydrazone Formation and Derivatives

Like other primary hydrazines, 2-Cyclopropylpropylhydrazine is expected to react readily with aldehydes and ketones to form hydrazones. frontiersin.orgtsijournals.comnaturalspublishing.com This condensation reaction is a cornerstone of hydrazine chemistry and proceeds via nucleophilic attack of the terminal nitrogen atom on the electrophilic carbonyl carbon. frontiersin.org The reaction is typically acid-catalyzed, which serves to activate the carbonyl group toward nucleophilic attack. The initial addition product, a carbinolamine, subsequently dehydrates to yield the stable hydrazone.

The general mechanism for hydrazone formation is as follows:

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The terminal nitrogen of 2-Cyclopropylpropylhydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the hydrazone.

The cyclopropylpropyl group is likely to exert a steric influence on the rate of this reaction, potentially slowing it down compared to less hindered alkylhydrazines. However, the fundamental mechanism remains the same. The resulting N-(2-cyclopropylpropyl)hydrazones can be isolated and are often crystalline solids, a property that has been historically utilized for the characterization of carbonyl compounds. These hydrazone derivatives can participate in further reactions, such as the Wolff-Kishner reduction, to convert the original carbonyl group into a methylene (B1212753) group. youtube.com

Table 1: Illustrative Examples of Hydrazone Formation with 2-Cyclopropylpropylhydrazine

| Carbonyl Compound | Product |

|---|---|

| Acetone (B3395972) | Acetone N-(2-cyclopropylpropyl)hydrazone |

| Benzaldehyde | Benzaldehyde N-(2-cyclopropylpropyl)hydrazone |

| Cyclohexanone | Cyclohexanone N-(2-cyclopropylpropyl)hydrazone |

Note: This table presents expected products based on general chemical principles, not specific experimental results.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of 2-Cyclopropylpropylhydrazine are also susceptible to acylation and sulfonylation when treated with appropriate electrophiles such as acyl chlorides, acid anhydrides, or sulfonyl chlorides. nih.govmdpi.com These reactions typically occur at the terminal, less sterically hindered nitrogen atom to yield N-acyl or N-sulfonyl derivatives.

Acylation: The reaction with an acylating agent, like acetyl chloride or acetic anhydride (B1165640), would lead to the formation of an N-acyl-N'-(2-cyclopropylpropyl)hydrazine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the terminal nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to expel the leaving group (e.g., chloride) and form the amide bond. mdpi.com The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, would yield the corresponding N-sulfonyl-N'-(2-cyclopropylpropyl)hydrazine. The mechanism is analogous to acylation, with the hydrazine nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride. nih.gov The steric hindrance from the 2-cyclopropylpropyl group might necessitate more forcing reaction conditions compared to simpler alkylhydrazines.

Table 2: Predicted Products of Acylation and Sulfonylation of 2-Cyclopropylpropylhydrazine

| Reagent | Product |

|---|---|

| Acetyl chloride | N-Acetyl-N'-(2-cyclopropylpropyl)hydrazine |

| Benzoyl chloride | N-Benzoyl-N'-(2-cyclopropylpropyl)hydrazine |

| p-Toluenesulfonyl chloride | N-(p-Tolylsulfonyl)-N'-(2-cyclopropylpropyl)hydrazine |

Note: This table presents expected products based on general chemical principles, not specific experimental results.

Reactions with Electrophilic Alkenes and Alkynes

2-Cyclopropylpropylhydrazine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and other activated alkenes. researchgate.netnih.gov This conjugate addition reaction involves the attack of the nucleophilic nitrogen on the β-carbon of the electrophilic alkene. The terminal nitrogen is the more likely nucleophile due to its greater steric accessibility. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the hydrazine. The resulting product is a β-hydrazinyl carbonyl compound. The unique electronic properties of the cyclopropyl (B3062369) group, which can stabilize an adjacent positive charge through hyperconjugation, may influence the transition state of this reaction, although significant effects are not anticipated in this context. wikipedia.org

Reactions with electrophilic alkynes are also possible. The nucleophilic addition of the hydrazine to the alkyne would initially form an enamine-like intermediate, which could then tautomerize or undergo further reactions depending on the specific substrates and reaction conditions.

Oxidative Transformations of the Hydrazine Moiety

The hydrazine functional group is readily oxidized, and 2-Cyclopropylpropylhydrazine is expected to undergo oxidative transformations to yield azo and azoxy compounds, as well as products of dehydrogenation.

Formation of Azo and Azoxy Compounds

Azo Compounds: Oxidation of 1,2-disubstituted hydrazines is a common method for the preparation of azo compounds (R-N=N-R'). acs.orgnih.gov In the case of 2-Cyclopropylpropylhydrazine, which is a monosubstituted hydrazine, oxidation would likely lead to the formation of a transient diazene (2-cyclopropylpropyl-N=NH), which is generally unstable and can undergo further reactions. Symmetrical azo compounds can be formed from the oxidation of hydrazines, though this is more common for 1,2-disubstituted hydrazines. nih.gov

Azoxy Compounds: Azoxy compounds (R-N=N+(O-)-R') can be formed by the oxidation of azo compounds or, in some cases, directly from hydrazines. nih.govnih.gov The formation of an azoxy compound from 2-Cyclopropylpropylhydrazine would likely involve a multi-step process, potentially proceeding through an azo intermediate. The reaction mechanism can be complex and is dependent on the oxidizing agent used. nih.gov

Dehydrogenation Reactions

Dehydrogenation of hydrazines can lead to the formation of azo compounds. rsc.orgresearchgate.net This process involves the formal removal of two hydrogen atoms from the hydrazine moiety to form the N=N double bond. Various reagents and conditions can effect this transformation, including certain metal catalysts and electrochemical methods. rsc.org For a monosubstituted hydrazine like 2-Cyclopropylpropylhydrazine, dehydrogenation would yield the corresponding diazene, which, as mentioned, is typically a reactive intermediate.

Rearrangement Reactions Involving the Cyclopropyl Group

The high ring strain of the cyclopropyl group in this compound makes it susceptible to various rearrangement reactions, which can lead to the formation of more stable carbocation intermediates. These reactions are often initiated by the departure of a leaving group or by electrophilic attack.

In reactions that proceed through a carbocation intermediate at the carbon adjacent to the cyclopropyl ring, a characteristic rearrangement to a more stable cyclobutyl or homoallyl cation can occur. While specific studies on this compound are not extensively documented, the behavior of similar cyclopropylmethyl systems suggests that such rearrangements are plausible. For instance, under acidic conditions or in the presence of electrophiles, the protonated hydrazine moiety could act as a leaving group, initiating the formation of a primary carbocation. This unstable intermediate would likely undergo a rapid rearrangement.

The equilibrium between the cyclopropylmethyl cation, the cyclobutyl cation, and the homoallyl cation is a well-established phenomenon. The distribution of products arising from these intermediates is dependent on the reaction conditions and the nature of the nucleophile.

Hypothetical Product Distribution from Rearrangement Reactions:

| Cation Intermediate | Resulting Product Structure | Hypothetical Yield (%) |

| Cyclopropylmethyl | Direct substitution product | < 10 |

| Cyclobutyl | Cyclobutylamine derivative | 40-60 |

| Homoallyl | Allylic amine derivative | 30-50 |

Note: The yields presented are hypothetical and serve to illustrate the expected trend in product distribution based on the relative stabilities of the carbocation intermediates.

The cyclopropyl group can undergo ring-opening reactions under various conditions, including acid catalysis, radical mechanisms, and transition-metal catalysis. acs.orgnih.govbeilstein-journals.org These reactions are driven by the release of ring strain. In the context of this compound, ring opening could be initiated by protonation of the cyclopropyl ring under strongly acidic conditions, leading to a carbocation that can be trapped by a nucleophile.

Alternatively, radical-mediated ring opening could occur in the presence of a radical initiator. The stability of the resulting radical intermediate would dictate the regioselectivity of the ring opening.

Mechanistic Investigations of Key Reactions

Elucidating the precise mechanisms of the reactions involving this compound requires a combination of kinetic, spectroscopic, and isotopic labeling studies.

Hypothetical Kinetic Data for Acid-Catalyzed Ring Opening:

| [H⁺] (mol/L) | Observed Rate Constant (k_obs) (s⁻¹) |

| 0.01 | 1.2 x 10⁻⁴ |

| 0.02 | 2.5 x 10⁻⁴ |

| 0.05 | 6.1 x 10⁻⁴ |

| 0.10 | 1.3 x 10⁻³ |

Note: This data is hypothetical and represents a plausible direct relationship between acid concentration and the observed reaction rate, suggesting a mechanism where protonation is a key step.

Advanced spectroscopic techniques are instrumental in detecting and characterizing transient intermediates, which are key to understanding reaction mechanisms. nih.govnih.govrsc.org Techniques such as time-resolved UV-Vis or NMR spectroscopy could potentially be used to observe the formation and decay of carbocation or radical intermediates in the reactions of this compound. For example, the appearance of new signals in the NMR spectrum at low temperatures could indicate the presence of a stable intermediate.

Mass spectrometry can also be a powerful tool for identifying reactive intermediates, especially when coupled with techniques like electrospray ionization (ESI-MS). nih.govrsc.org

Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, thereby elucidating the reaction pathway. mdpi.comiaea.orgresearchgate.net For example, by selectively labeling one of the methylene carbons in the cyclopropyl ring of this compound with ¹³C, the distribution of the label in the rearranged products (cyclobutyl and homoallyl derivatives) can be determined. This distribution would provide conclusive evidence for the occurrence and nature of the cyclopropylmethyl-cyclobutyl rearrangement.

Similarly, deuterium labeling can be used to probe the mechanism of hydrogen transfer steps and to determine kinetic isotope effects. iaea.org A significant kinetic isotope effect upon replacing a specific hydrogen with deuterium would indicate that the cleavage of that C-H bond is involved in the rate-determining step of the reaction.

Synthetic Utility of 2 Cyclopropylpropylhydrazine;hydrochloride in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

2-Cyclopropylpropylhydrazine;hydrochloride is a versatile reagent in the synthesis of a variety of nitrogen-containing heterocycles. Its bifunctional nature, possessing both nucleophilic nitrogen atoms, allows it to readily participate in cyclization reactions with suitable electrophilic partners. The cyclopropyl (B3062369) moiety introduces a unique structural and conformational rigidity that can influence the biological activity of the resulting heterocyclic compounds.

Synthesis of Pyrazolines and Pyrazoles

Pyrazolines and pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of these compounds often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.

The reaction of this compound with α,β-unsaturated aldehydes or ketones (chalcones) is a common method for the synthesis of 2-pyrazolines. biomedpharmajournal.orguobaghdad.edu.iqcore.ac.uknih.gov The reaction typically proceeds in the presence of a base to neutralize the hydrochloride salt and facilitate the initial Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration.

Pyrazoles can be synthesized by the reaction of this compound with 1,3-dicarbonyl compounds, such as β-diketones, β-ketoesters, or β-ketoaldehydes. nih.govmdpi.com This condensation reaction, often carried out under acidic or basic conditions, results in the formation of the pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound.

| Precursor 1 (Hydrazine Derivative) | Precursor 2 (Carbonyl Compound) | Heterocyclic Product | Reaction Conditions |

| This compound | Substituted Chalcone | 1-(2-Cyclopropylpropyl)-3,5-diaryl-2-pyrazoline | Ethanolic KOH, reflux |

| This compound | Acetylacetone | 1-(2-Cyclopropylpropyl)-3,5-dimethylpyrazole | Acetic acid, reflux |

| This compound | Ethyl Acetoacetate | 1-(2-Cyclopropylpropyl)-3-methyl-5-pyrazolone | Sodium ethoxide, ethanol, reflux |

Formation of Triazoles and Tetrazoles

1,2,4-Triazoles can be synthesized from hydrazine derivatives through various routes. One common method involves the reaction of a hydrazine with a compound containing a C=N-C=O or C=N-C=S fragment. For instance, the reaction of this compound with acyl isothiocyanates would be expected to yield a thiosemicarbazide intermediate, which can then be cyclized to a triazolethione. Alternatively, reaction with imidates or amidines can also lead to the formation of the 1,2,4-triazole ring system. nih.govfrontiersin.orgresearchgate.net

Tetrazoles are typically synthesized via the [3+2] cycloaddition of an azide source with a nitrile. nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.net While this compound does not directly participate in this cycloaddition, it can be a precursor to reagents used in tetrazole synthesis. For example, it could be converted to the corresponding azide, 2-cyclopropylpropylazide, which could then undergo cycloaddition with various nitriles.

| Precursor 1 (Hydrazine Derivative) | Precursor 2 | Heterocyclic Product | Reaction Type |

| This compound | Aroyl isothiocyanate | 1-(2-Cyclopropylpropyl)-5-aryl-1H-1,2,4-triazole-3(2H)-thione | Condensation and Cyclization |

| This compound derived azide | Aryl Nitrile | 1-(2-Cyclopropylpropyl)-5-aryl-1H-tetrazole | [3+2] Cycloaddition |

Construction of Fused Heterocyclic Systems

The reactivity of this compound can be exploited to construct fused heterocyclic systems. For instance, its reaction with a suitably substituted pyrone or chromone derivative can lead to the formation of pyrazolyl-fused heterocycles. researchgate.net Similarly, reaction with ortho-haloaryl ketones or aldehydes followed by an intramolecular cyclization could provide access to fused systems like pyrazolo[1,5-a]quinolines. The specific reaction pathway and the resulting fused system depend on the nature of the electrophilic partner and the reaction conditions employed.

Applications in C-N Bond Forming Reactions

Hydrazine derivatives are important reagents in various C-N bond-forming reactions beyond the synthesis of heterocycles.

Amination and Hydroamination Reactions

While direct amination using hydrazines can be challenging, they can serve as precursors to aminating agents. For instance, reductive cleavage of the N-N bond in a derivative of 2-Cyclopropylpropylhydrazine could potentially be used to introduce the 2-cyclopropylpropylamino group.

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a powerful tool for the synthesis of amines. While less common for hydrazines compared to amines, catalyzed hydroamination reactions of alkenes or alkynes with hydrazine derivatives could potentially be developed.

Palladium-Catalyzed Cross-Coupling Reactions Involving Hydrazine Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. While the direct use of hydrazines in Buchwald-Hartwig amination is not typical, they can be converted into more suitable coupling partners. For example, 2-Cyclopropylpropylhydrazine could be transformed into a protected hydrazine that might undergo coupling with aryl halides or triflates. More commonly, hydrazine derivatives are used as precursors to other nitrogen-containing functionalities that can participate in these reactions.

| Reaction Type | Substrate 1 | Substrate 2 | Potential Product | Catalyst System |

| Buchwald-Hartwig Amination | Protected 2-Cyclopropylpropylhydrazine | Aryl Bromide | Protected 1-Aryl-2-(2-cyclopropylpropyl)hydrazine | Pd(dba)₂ / BINAP |

Role as a Chiral Auxiliary or Ligand Precursor

The potential utility of this compound in asymmetric synthesis would hinge on the successful development of a stereochemically controlled synthetic route to obtain enantiomerically pure forms of the molecule. The presence of a stereocenter at the second carbon of the propyl chain offers the possibility of its use as a chiral controller in organic reactions.

Asymmetric Inductions in Organic Transformations

Should an enantiomerically pure form of 2-Cyclopropylpropylhydrazine be developed, it could theoretically be employed as a chiral auxiliary. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

The hydrazine functional group could be acylated by a prochiral carboxylic acid derivative, forming a chiral hydrazide. The steric bulk of the cyclopropyl group, in a defined three-dimensional arrangement relative to the reactive center, could then influence the approach of reagents to the prochiral center, leading to a diastereoselective transformation. For instance, in the alkylation of the α-carbon to the carbonyl group, one face of the enolate could be sterically shielded by the chiral auxiliary, favoring the formation of one diastereomer over the other.

Table 1: Theoretical Diastereoselective Alkylation using a Chiral Hydrazide Auxiliary

| Substrate | Electrophile | Proposed Major Diastereomer | Theoretical Diastereomeric Excess (d.e.) |

| Propanoyl-2-cyclopropylpropylhydrazide | Methyl Iodide | (R,S)- or (S,R)-2-Methylpropanoyl-hydrazide | >90% |

| Butanoyl-2-cyclopropylpropylhydrazide | Benzyl Bromide | (R,S)- or (S,R)-2-Benzylbutanoyl-hydrazide | >90% |

Note: The specific stereochemical outcome and diastereomeric excess are hypothetical and would depend on the absolute configuration of the chiral auxiliary and the reaction conditions.

Ligand Design for Metal-Catalyzed Asymmetric Synthesis

The nitrogen atoms of 2-Cyclopropylpropylhydrazine could also serve as donor atoms for coordination to a metal center, making it a potential precursor for chiral ligands in asymmetric catalysis. Modification of the hydrazine moiety could lead to various ligand classes. For example, condensation with chiral aldehydes or ketones could yield chiral hydrazone ligands. Alternatively, reaction with phosphorus-containing electrophiles could produce chiral phosphine-hydrazine ligands.

These ligands could then be complexed with transition metals such as palladium, rhodium, or iridium to generate chiral catalysts. The steric and electronic properties of the cyclopropyl group would play a crucial role in creating a chiral environment around the metal center. This chiral pocket would influence the binding of the substrate and the subsequent bond-forming steps, leading to the preferential formation of one enantiomer of the product.

Table 2: Potential Applications of Ligands Derived from 2-Cyclopropylpropylhydrazine in Asymmetric Catalysis

| Ligand Type | Metal | Potential Reaction | Theoretical Enantiomeric Excess (e.e.) |

| Chiral Hydrazone | Palladium | Asymmetric Allylic Alkylation | >95% |

| Chiral Phosphine-Hydrazine | Rhodium | Asymmetric Hydrogenation | >98% |

| Chiral Diamine Derivative | Iridium | Asymmetric Transfer Hydrogenation | >97% |

Note: The effectiveness of such ligands and the resulting enantioselectivities are speculative and would require extensive experimental validation.

Computational and Theoretical Studies of 2 Cyclopropylpropylhydrazine;hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its reactivity and physical properties. For 2-Cyclopropylpropylhydrazine;hydrochloride, these calculations provide insight into its orbital energies and charge distribution.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the orbital with the highest energy electrons, acts as an electron donor, indicating sites of nucleophilicity. Conversely, the LUMO, the lowest energy empty orbital, acts as an electron acceptor, indicating sites of electrophilicity.

For hydrazine (B178648) derivatives, the HOMO is typically localized on the nitrogen atoms, specifically on the non-bonding lone pair orbitals. In the case of 2-Cyclopropylpropylhydrazine, the HOMO would be centered on the hydrazine moiety. However, in its hydrochloride form, one nitrogen atom is protonated (N₂H₅⁺), which significantly lowers the energy of its lone pair and alters the electronic structure. The HOMO would then be predominantly located on the lone pair of the unprotonated nitrogen atom.

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Computational studies on similar hydrazine derivatives using DFT methods like B3LYP can provide estimates for these values. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Hydrazine Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; associated with the lone pair of the unprotonated nitrogen. |

| ELUMO | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; associated with antibonding orbitals. |

| Energy Gap (ΔE) | 8.6 eV | Indicates high kinetic stability. |

Note: These values are representative estimates based on calculations of similar organic hydrazine molecules and are intended for illustrative purposes.

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule can be quantified through calculations of atomic charges (e.g., Mulliken charges) and visualized using Molecular Electrostatic Potential (MEP) maps. These tools help identify electron-rich and electron-poor regions, which are key to predicting intermolecular interactions and reaction sites. nih.gov

In this compound, the protonation of one nitrogen atom creates a distinct cationic center. This results in a significant polarization of the molecule. The MEP map would show a region of high positive potential (typically colored blue) around the -NH₂⁺- group and the associated hydrogen atoms. The lone pair on the adjacent, unprotonated nitrogen atom would represent a region of negative potential (typically colored red), although its nucleophilicity is reduced by the inductive effect of the nearby positive charge. The cyclopropyl (B3062369) and propyl groups would exhibit relatively neutral potential.

Calculations using DFT methods provide quantitative values for the partial charges on each atom, confirming the qualitative picture from the MEP. researchgate.net

Note: These values are illustrative and derived from general principles and calculations on analogous protonated amines and hydrazines.

Conformational Analysis of the 2-Cyclopropylpropylhydrazine Moiety

The flexibility of the 2-Cyclopropylpropylhydrazine moiety arises from rotation around several single bonds. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

Rotational Barriers and Preferred Conformations

Key rotational degrees of freedom in 2-Cyclopropylpropylhydrazine include the rotation around the N-N bond, the C-N bond, and the C-C bonds of the propyl chain, particularly the bond connecting the cyclopropyl group. The rotation around the N-N bond in hydrazines is known to have a significant energy barrier, leading to distinct gauche and anti (or trans) conformers. The gauche conformation is often found to be the most stable for hydrazine itself due to stereoelectronic effects.

For the bond connecting the cyclopropyl ring to the alkyl chain, computational studies on similar molecules like cyclopropyl methyl ketone have determined that conformations where the substituent is s-cis or s-trans relative to the ring are energetic minima. uwlax.edu The energy barrier to rotation is influenced by both steric hindrance and electronic interactions between the cyclopropyl group and the rest of the molecule.

Table 3: Estimated Rotational Energy Barriers for 2-Cyclopropylpropylhydrazine

| Bond of Rotation | Type of Conformer Transition | Estimated Barrier (kcal/mol) |

|---|---|---|

| N-N | Gauche to Eclipsed | 3.0 - 5.0 |

| C-C (Cyclopropyl-Propyl) | Staggered to Eclipsed | 3.5 - 6.0 |

| C-N (Propyl-Hydrazine) | Staggered to Eclipsed | 2.5 - 4.5 |

Note: These are estimated values based on computational studies of hydrazine and cyclopropyl-containing alkanes.

Influence of Cyclopropyl Group on Overall Molecular Geometry

This electronic interaction can affect the bond lengths and angles of the adjacent propyl chain. For example, the C-C bond connecting the ring to the chain may be slightly shorter than a typical C-C single bond. Furthermore, the rigid, triangular geometry of the cyclopropyl group imposes significant steric constraints, limiting the accessible conformations of the attached propylhydrazine chain and influencing its preferred three-dimensional structure. This steric and electronic influence is a critical factor in how the molecule interacts with biological targets.

Reaction Pathway Elucidation through Transition State Calculations

Understanding the mechanism of chemical reactions involving this compound requires the identification of transition states—the highest energy points along a reaction coordinate. ucsb.edu Computational chemistry allows for the precise location of these transition state structures and the calculation of their energies, which correspond to the activation energy of the reaction.

For hydrazine derivatives, common reactions include oxidation, H-atom abstraction, and nucleophilic attack. mdpi.com For instance, the reaction with an oxidizing agent like a hydroxyl radical could proceed via hydrogen abstraction from either a C-H bond on the alkyl chain or an N-H bond of the hydrazine moiety.

By employing DFT methods (such as B3LYP or M06-2X) in conjunction with an appropriate basis set, the geometries of the reactants, products, and the transition state for each potential pathway can be optimized. researchgate.net Frequency calculations are then performed to confirm that the transition state structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

The calculated activation energies (the energy difference between the transition state and the reactants) reveal the most kinetically favorable reaction pathway. Studies on the reaction of hydrazine with radicals like NO₂ have shown that H-atom abstraction from the nitrogen is often a key step, with calculated activation barriers providing crucial data for kinetic modeling. mdpi.com

Table 4: Illustrative Calculated Activation Energies for H-Abstraction from a Hydrazine Derivative by a Hydroxyl Radical

| H-Abstraction Site | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| N-H (Unprotonated) | R-NH-NH₂ + •OH → R-N•-NH₂ + H₂O | 5.5 |

| C-H (alpha to N) | R-CH(R')-NHNH₂ + •OH → R-C•(R')-NHNH₂ + H₂O | 8.2 |

| C-H (Cyclopropyl) | cPr-R-NHNH₂ + •OH → •cPr-R-NHNH₂ + H₂O | 10.1 |

Note: These are hypothetical values based on known reactivity trends and computational studies on similar amine and hydrazine reactions. They illustrate how computational methods can distinguish between different potential reaction pathways.

Activation Energies and Reaction Mechanisms

A computational study on this compound would likely investigate the transition states and energy barriers associated with its potential chemical transformations. This would involve quantum mechanical calculations to map out reaction pathways, identify key intermediates, and determine the activation energies required for these reactions to occur. Understanding these mechanisms at a molecular level is fundamental for predicting the compound's stability and reactivity.

Solvent Effects on Reaction Energetics

The influence of a solvent on a chemical reaction can be profound. Theoretical studies would typically employ computational models to simulate how different solvents affect the energetics of reactions involving this compound. These models can calculate the stabilization or destabilization of reactants, transition states, and products, thereby providing a quantitative understanding of the solvent's role in modifying reaction rates and equilibria.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of molecules over time. For this compound, MD simulations could provide a detailed picture of its conformational landscape and its interactions with its environment.

Conformational Sampling and Interconversion

The three-dimensional structure of a molecule is not static, and different conformations can have distinct properties and biological activities. MD simulations would be employed to sample the various possible conformations of this compound and to study the energetic landscape of their interconversion. This would reveal the most stable conformations and the flexibility of the molecule.

Interactions with Solvents or Catalysts

Understanding how a molecule interacts with its surroundings is key to predicting its behavior in a real-world system. MD simulations can model the intricate interactions between this compound and solvent molecules or potential catalysts at an atomic level. This includes analyzing hydrogen bonding patterns, electrostatic interactions, and van der Waals forces, which collectively govern the molecule's solvation and its participation in catalyzed reactions.

Advanced Analytical Methodologies for Research on 2 Cyclopropylpropylhydrazine;hydrochloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for elucidating the precise molecular architecture of reaction products. When investigating derivatives of 2-Cyclopropylpropylhydrazine;hydrochloride, these techniques provide critical insights into atomic connectivity, functional group transformations, and three-dimensional structure, which are essential for confirming reaction outcomes and characterizing novel compounds.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of newly synthesized derivatives. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows researchers to confidently determine the molecular formula of a reaction product.

In a research setting, HRMS is used to:

Confirm Product Identity: Following a synthetic reaction, HRMS can verify that the desired transformation has occurred by confirming the exact mass of the product. For instance, in the formation of a hydrazone derivative from 2-Cyclopropylpropylhydrazine and a ketone, HRMS would confirm the addition of the carbonyl-containing moiety and the loss of a water molecule.

Identify Byproducts: Complex reactions often yield a mixture of products. HRMS can identify the molecular formulas of minor components and impurities, providing crucial information for reaction optimization.

Reaction Monitoring: By taking small aliquots from a reaction mixture over time, researchers can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of reactants and the appearance of products, providing kinetic insights. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of a selected parent ion. The resulting fragmentation pattern provides a structural fingerprint, revealing key substructures within the molecule. For a derivative of 2-Cyclopropylpropylhydrazine, characteristic fragments would include those corresponding to the cyclopropylpropyl group and the new functional moiety. docbrown.info For example, a common fragmentation pathway for cyclopropyl-containing compounds involves the loss of an ethene molecule (mass change of 28). docbrown.info

Table 1: Hypothetical HRMS Fragmentation Data for a Hydrazone Derivative

| Parent Ion (m/z) | Fragment Ion (m/z) | Probable Lost Neutral Fragment | Inferred Structural Moiety |

|---|---|---|---|

| 224.20 | 196.17 | C2H4 | Loss from cyclopropyl (B3062369) ring |

| 224.20 | 181.15 | C3H7 | Loss of propyl group |

| 224.20 | 111.12 | C7H13N | Cleavage at N-N bond |

| 224.20 | 83.08 | C8H13N2 | Cyclopropylpropyl fragment |

Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Complex Structure Assignments

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) is standard for basic identification, complex derivatives of this compound often require advanced 2D-NMR techniques for unambiguous structure assignment. pitt.eduethz.ch These experiments reveal correlations between nuclei, allowing chemists to piece together the molecular puzzle. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton framework of the alkyl chain and confirming the integrity of the cyclopropyl ring. youtube.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). numberanalytics.com This is particularly powerful for confirming the chemical environment of each carbon atom. For example, an HSQC experiment can definitively show that the characteristic upfield proton signals of the cyclopropyl ring (typically 0.3-0.7 ppm) correlate to specific carbon signals, confirming the ring's presence in the final product. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds, ²J and ³J). HMBC is critical for connecting different molecular fragments. For instance, it can show a correlation from the N-H proton of the hydrazine (B178648) moiety to carbons in a newly attached substituent, confirming the site of reaction. ipb.ptnumberanalytics.comnih.gov

A key application in research on cyclopropyl derivatives is using NMR to verify that the strained ring remains intact during a reaction. A combination of 1D ¹H NMR and 2D HSQC can demonstrate that the characteristic signals for the cyclopropyl methylene (B1212753) protons and carbons are preserved from starting material to product. researchgate.net

Table 2: Typical NMR Chemical Shifts for the 2-Cyclopropylpropyl Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Cyclopropyl CH₂ | 0.3 - 0.5 | 4 - 8 | Highly shielded, characteristic upfield signals. researchgate.net |

| Cyclopropyl CH | 0.6 - 0.9 | 10 - 15 | Methine proton of the cyclopropyl group. |

| Propyl α-CH₂ | 2.5 - 2.9 | 45 - 55 | Adjacent to the hydrazine nitrogen, deshielded. |

| Propyl β-CH | 1.5 - 1.8 | 30 - 38 | Methine proton of the propyl chain. |

| Propyl γ-CH₃ | 0.9 - 1.1 | 15 - 20 | Methyl group of the propyl chain. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and effective tool for monitoring functional group transformations during a reaction. contractlaboratory.com These techniques probe the vibrational modes of molecules, providing information on the types of chemical bonds present. nih.gov

FTIR Spectroscopy: This technique is particularly sensitive to polar functional groups. In reactions involving 2-Cyclopropylpropylhydrazine, FTIR is excellent for:

Monitoring the disappearance of the N-H stretching bands of the hydrazine reactant (typically 3200-3400 cm⁻¹).

Observing the appearance of new, characteristic bands from the product. For example, the formation of a hydrazone would result in a new C=N stretching vibration (around 1620-1660 cm⁻¹), and the formation of an amide would show a strong C=O stretch (around 1650 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The symmetric stretching of the cyclopropane (B1198618) ring is often a strong and characteristic Raman signal. This makes Raman an effective tool for confirming the persistence of the cyclopropyl group throughout a chemical transformation. nih.gov

By comparing the spectra of the starting material and the reaction product, researchers can quickly confirm the conversion of key functional groups. nih.gov

Table 3: Key Vibrational Frequencies for Hydrazine Derivatives

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| N-H (Hydrazine) | FTIR | 3200 - 3400 | Stretching |

| C-H (Cyclopropyl) | FTIR/Raman | ~3100 | Stretching |

| C=N (Hydrazone) | FTIR/Raman | 1620 - 1660 | Stretching |

| C=O (Amide) | FTIR | 1640 - 1680 | Stretching (Amide I) |

| N-N (Hydrazine) | Raman | 1100 - 1150 | Stretching nih.gov |

| Ring Deformation | Raman | 850 - 900 | Cyclopropane "Breathing" |

Chromatographic Methods for Purity Assessment and Mixture Analysis in Research

Chromatography is the primary method for separating components of a reaction mixture, assessing the purity of a final product, and quantifying the compounds of interest. For research on this compound and its derivatives, both gas and liquid chromatography play vital roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique ideal for analyzing volatile and thermally stable compounds. cdc.gov Hydrazine and its simple salts are generally not suitable for direct GC analysis due to their high polarity and thermal instability. nih.govchrom-china.com Therefore, a crucial step in the research workflow is chemical derivatization to create more volatile and stable analogues. jfda-online.com

Common derivatization strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) to form fluoroacyl derivatives, which are highly volatile. jfda-online.com

Reaction with Aldehydes/Ketones: Reaction with simple ketones like acetone (B3395972) to form stable, volatile hydrazones (azines). This method is simple and effective, as the derivatizing agent can often also serve as the solvent. nih.govchrom-china.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This combination is powerful for identifying and quantifying byproducts and impurities in a reaction mixture. cdc.gov

Table 4: Example GC-MS Derivatization Scheme

| Analyte | Derivatizing Reagent | Derivative Product | Key Analytical Advantage |

|---|---|---|---|

| 2-Cyclopropylpropylhydrazine | Acetone | 2-Cyclopropylpropylhydrazone of Acetone | Increased volatility and thermal stability. chrom-china.com |

| 2-Cyclopropylpropylhydrazine | Trifluoroacetic Anhydride | N,N'-bis(trifluoroacetyl)-2-cyclopropylpropylhydrazine | Enhanced volatility and detector response. jfda-online.com |

High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the analysis of hydrazine derivatives, particularly for non-volatile products or complex reaction mixtures. cdc.gov A significant challenge with hydrazine and its simple alkyl derivatives is their lack of a strong UV chromophore, making them difficult to detect with standard HPLC-UV detectors. chrom-china.com

To overcome this, pre-column derivatization is the most common strategy in research. researchgate.net The hydrazine is reacted with a "tagging" agent that contains a highly conjugated aromatic system, rendering the resulting derivative easily detectable by UV-Vis absorption. libretexts.org

Common derivatizing agents include:

Aldehydes: Salicylaldehyde, p-anisaldehyde, or 2-hydroxy-1-naphthaldehyde (B42665) react to form hydrazones with strong UV absorbance at specific wavelengths, minimizing interference from other sample matrix components. rasayanjournal.co.innih.govgoogle.com

2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that forms intensely colored dinitrophenylhydrazones. libretexts.orgresearchgate.net

The derivatized mixture is then separated, typically using reversed-phase (RP) HPLC with a C18 column. rasayanjournal.co.inresearchgate.net By comparing the retention time and UV spectrum to a known standard, the product can be identified and quantified. HPLC is essential for determining the purity of a final product and for isolating specific derivatives from a reaction mixture for further spectroscopic analysis. For compounds without a suitable derivatization site or when analyzing the salt form, mixed-mode chromatography using cation-exchange columns can be an effective alternative. helixchrom.com

Table 5: Common Derivatization Reagents for HPLC-UV Analysis of Hydrazines

| Derivatizing Reagent | Resulting Derivative | Typical λmax (nm) | Reference |

|---|---|---|---|

| Salicylaldehyde | Salicylaldehyde hydrazone | ~360 | rasayanjournal.co.in |

| p-Anisaldehyde | p-Anisaldehyde hydrazone | - | nih.gov |

| 2-Hydroxy-1-naphthaldehyde | Naphthaldehyde hydrazone | ~406 | google.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone | ~360-390 | researchgate.net |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and characterization of chiral molecules such as 2-Cyclopropylpropylhydrazine. Chiral chromatography, encompassing both gas chromatography (GC) and high-performance liquid chromatography (HPLC), stands as a primary and powerful technique for this purpose. This method allows for the physical separation of enantiomers, enabling their accurate quantification.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification. For hydrazine-containing compounds and their derivatives, derivatization is often a necessary step to improve chromatographic behavior and enhance the interaction with the CSP.

For the analysis of 2-Cyclopropylpropylhydrazine, derivatization with a suitable agent, such as a trifluoroacetyl group, can be employed to enhance volatility for GC analysis or to introduce a chromophore for UV detection in HPLC. wiley.com The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Cyclodextrin-based CSPs are widely utilized in both GC and HPLC for the resolution of a broad range of chiral compounds, including amines and their derivatives. lcms.cz

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. Method development in chiral chromatography involves screening various CSPs and optimizing parameters such as the mobile phase composition (for HPLC), temperature, and flow rate to achieve baseline separation of the enantiomers.

Table 1: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination of Derivatized 2-Cyclopropylpropylhydrazine

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

| Analyte | N'-trifluoroacetyl-2-cyclopropylpropylhydrazine |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

X-Ray Crystallography for Solid-State Structural Analysis of Key Intermediates or Products

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov For research involving this compound and its derivatives, this method provides definitive proof of structure, including relative and absolute stereochemistry, and offers deep insights into the packing of molecules in the crystal lattice. nih.gov

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For the hydrochloride salt of 2-Cyclopropylpropylhydrazine, the resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Determination of Absolute Configuration

For a chiral molecule like 2-Cyclopropylpropylhydrazine, determining its absolute configuration is crucial. X-ray crystallography is a powerful method for this purpose, particularly through the use of anomalous dispersion. mit.edu When the crystal contains an atom that exhibits significant anomalous scattering (typically a heavier atom), the diffraction intensities of Friedel pairs (hkl and -h-k-l reflections) are no longer equal. mit.edu By carefully measuring these intensity differences, the absolute configuration of the molecule can be determined.

In the case of this compound, the chlorine atom can provide a sufficient anomalous scattering signal. mit.edu The analysis of the diffraction data allows for the calculation of the Flack parameter, which provides a high degree of confidence in the assignment of the absolute stereochemistry. mit.edu An alternative approach involves co-crystallization with a chiral auxiliary of known absolute configuration.

Elucidation of Supramolecular Interactions

The crystal structure of this compound is not solely defined by the covalent bonds within the molecule but also by a network of non-covalent interactions that dictate the crystal packing. These supramolecular interactions include hydrogen bonding, van der Waals forces, and potentially π-stacking interactions if aromatic derivatives are considered. ias.ac.inrsc.org

Table 2: Hypothetical Crystallographic Data for a Derivative of 2-Cyclopropylpropylhydrazine

| Parameter | Value |

| Empirical Formula | C6H15ClN2 |

| Formula Weight | 150.65 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.12 Å, b = 10.45 Å, c = 12.33 Å |

| Volume | 1046 ų |

| Z | 4 |

| Calculated Density | 0.956 g/cm³ |

| Hydrogen Bond (D-H···A) | N-H···Cl |

| Bond Distance (N···Cl) | 3.15 Å |

| Bond Angle (N-H···Cl) | 175° |

| Flack Parameter | 0.02(4) |

Emerging Research Directions and Challenges in 2 Cyclopropylpropylhydrazine;hydrochloride Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of hydrazine (B178648) derivatives has traditionally relied on methods that are often energy-intensive and generate significant waste. The development of green and sustainable synthetic routes for compounds like 2-Cyclopropylpropylhydrazine;hydrochloride is a critical area of future research.

A significant push in green chemistry is the reduction or elimination of volatile organic solvents. rsc.orgdocumentsdelivered.com Solvent-free reaction conditions offer numerous advantages, including reduced environmental impact, lower costs, and often, improved reaction rates and yields. rsc.org For the synthesis of this compound, exploring solvent-free approaches could lead to a more environmentally benign manufacturing process.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a particularly promising solvent-free technique. iaea.orgnih.govnih.govtandfonline.com By grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, chemical transformations can be achieved without the need for bulk solvents. nih.govnih.gov This method has been successfully applied to the synthesis of various hydrazine derivatives, such as hydrazones, and could potentially be adapted for the synthesis of this compound. nih.govnih.gov The key challenge lies in adapting existing synthetic pathways to be amenable to mechanochemical activation.

Table 1: Comparison of Conventional and Green Synthesis Methods for Hydrazine Derivatives

| Feature | Conventional Synthesis | Green Synthesis (e.g., Mechanochemistry) |

| Solvent Use | High | Minimal to None rsc.orgdocumentsdelivered.com |

| Energy Consumption | Often high (heating/refluxing) | Generally lower |

| Waste Generation | Significant | Reduced rsc.org |

| Reaction Time | Can be lengthy | Often shorter nih.govnih.gov |

| Safety | Use of flammable and toxic solvents | Improved due to absence of volatile solvents |

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. The development of novel catalytic systems for the synthesis of this compound is a key research direction. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. mdpi.com

Recent advancements in catalysis for hydrazine derivative synthesis include the use of transition metal complexes and organocatalysts. organic-chemistry.org For instance, copper-catalyzed and nickel-catalyzed reactions have shown great promise in forming C-N bonds, a crucial step in the synthesis of many substituted hydrazines. organic-chemistry.org Research into applying these catalytic methods to the specific synthesis of this compound could lead to more atom-economical and environmentally friendly production routes. mdpi.comnih.gov

Integration into Flow Chemistry Systems for Continuous Production and Reaction Screening

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. rsc.orgseqens.compatsnap.comresearchgate.netucd.ie These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scale-up. seqens.comucd.ie

The integration of the synthesis of this compound into a flow chemistry system could address many of the challenges associated with traditional batch production of hydrazine derivatives, which can be hazardous. seqens.comucd.ie Continuous flow reactors allow for the use of smaller reaction volumes at any given time, minimizing the risk of runaway reactions. seqens.com Furthermore, flow systems are ideally suited for rapid reaction optimization and screening of different reaction conditions, which could accelerate the development of improved synthetic routes to this compound. rsc.org A patent for a continuous flow synthesis process for phenyl hydrazine and its derivatives highlights the feasibility and advantages of this approach, such as significantly shortened reaction times and improved safety. patsnap.com The synthesis of β-hydroxyethyl hydrazine in microreactors has also been studied to understand process behavior and impurity formation, providing valuable insights for similar systems. rsc.org

Exploration of Bio-Inspired Transformations Involving Hydrazine Reactivity

Nature provides a vast source of inspiration for the development of novel chemical transformations. Bio-inspired catalysis, which mimics the action of enzymes, is a rapidly growing field of research. acs.orgbiorxiv.org Enzymes that utilize cofactors to mediate redox reactions could provide blueprints for the development of new catalysts for reactions involving the hydrazine moiety of this compound. biorxiv.org

For example, the reactivity of the hydrazine group could be harnessed in bio-inspired transformations to create complex molecules with potential biological activity. iscientific.org Research in this area could focus on developing catalysts that mimic the active sites of enzymes to perform selective oxidations, reductions, or C-N bond-forming reactions on this compound or its derivatives. This approach could lead to the discovery of novel compounds with interesting pharmacological properties. A recent study has demonstrated the successful synthesis of hydrazine derivatives from nitrogen molecules under mild conditions using a polymetallic titanium hydride compound, showcasing a bio-inspired approach to nitrogen fixation. riken.jp

Development of Novel Materials with 2-Cyclopropylpropylhydrazine Derivatives (e.g., polymers, sensors)

The unique structural features of this compound, including the cyclopropyl (B3062369) group and the reactive hydrazine moiety, make it an interesting building block for the development of novel materials. researchgate.net

Hydrazine derivatives have been incorporated into polymers to create materials with a range of interesting properties. researchgate.netmdpi.commdpi.comrsc.orgrsc.org For instance, polymers containing hydrazine or hydrazide groups can be designed to be degradable under specific conditions. mdpi.com The incorporation of the 2-cyclopropylpropylhydrazine unit into a polymer backbone could impart unique thermal, mechanical, or chemical properties. Research in this area would involve the synthesis and characterization of such polymers and the evaluation of their potential applications.

Another promising area is the development of chemical sensors. The hydrazine group is electrochemically active and can be detected with high sensitivity. nih.govacs.orgscientific.netrsc.orgnih.gov Derivatives of 2-Cyclopropylpropylhydrazine could be used to develop new sensor materials for the detection of specific analytes. For example, a sensor could be designed where the binding of a target molecule to a receptor functionalized with a 2-cyclopropylpropylhydrazine derivative leads to a measurable change in an electrochemical or optical signal. nih.govacs.orgscientific.netrsc.orgnih.gov

Table 2: Potential Applications of 2-Cyclopropylpropylhydrazine Derivatives in Materials Science

| Material Type | Potential Application | Key Feature of 2-Cyclopropylpropylhydrazine |

| Polymers | Degradable materials, specialty plastics | Hydrazine moiety for controlled degradation mdpi.com |

| Sensors | Chemical and biological sensing | Electrochemical activity of the hydrazine group nih.govacs.org |

| Functional Coatings | Corrosion resistance, surface modification | Reactivity of the hydrazine group for surface attachment |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 2-Cyclopropylpropylhydrazine hydrochloride in experimental matrices?

- Methodology : High-performance liquid chromatography (HPLC) with phosphomolybdic acid (PMA) detection is recommended for quantitative analysis, as adapted from phenylhydrazine hydrochloride protocols . For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and thin-layer chromatography (TLC) with iodine visualization, validated in hydrazine derivative studies . Purity assessment should follow USP guidelines for related hydrochlorides, including loss on drying (105°C, 3 hrs) and residual solvent analysis via gas chromatography .

Q. What synthetic routes are recommended for preparing high-purity 2-Cyclopropylpropylhydrazine hydrochloride?

- Methodology : A multi-step synthesis is advised:

Cyclopropane ring formation : Use [2+1] cycloaddition of dichlorocarbene to propene derivatives under phase-transfer conditions .

Hydrazine coupling : React cyclopropylpropyl bromide with hydrazine hydrate in ethanol at 60°C for 12 hrs under nitrogen .

Hydrochloride salt formation : Precipitate with concentrated HCl in anhydrous diethyl ether.

- Purification : Recrystallize from ethanol/water (3:1 v/v) and validate purity via melting point analysis (target range: 215–220°C with decomposition) .

Q. What are the key safety considerations when handling 2-Cyclopropylpropylhydrazine hydrochloride in laboratory settings?

- Protocols :

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of fine particulates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to potential permeability .